molecular formula C11H22N2O3 B2514591 t-Butyl 4-(aminooxymethyl)piperidine-1-carboxylate CAS No. 143540-02-7

t-Butyl 4-(aminooxymethyl)piperidine-1-carboxylate

Cat. No. B2514591
M. Wt: 230.308
InChI Key: WZWFTKHPPATADI-UHFFFAOYSA-N
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Patent
US08507676B2

Procedure details

The title compound was prepared from t-butyl 4-((1,3-dioxoisoindolin-2-yloxy)methyl)-piperidine-1-carboxylate and hydrazine monohydrate in 85% yield using the same procedure as described in the synthesis of intermediate B.
Name
t-butyl 4-((1,3-dioxoisoindolin-2-yloxy)methyl)-piperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
intermediate B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
O=C1C2C(=CC=CC=2)C(=O)[N:3]1[O:12][CH2:13][CH:14]1[CH2:19][CH2:18][N:17]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:16][CH2:15]1.O.NN>>[NH2:3][O:12][CH2:13][CH:14]1[CH2:19][CH2:18][N:17]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:16][CH2:15]1 |f:1.2|

Inputs

Step One
Name
t-butyl 4-((1,3-dioxoisoindolin-2-yloxy)methyl)-piperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)OCC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Two
Name
intermediate B
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NOCC1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.